Mass Difference of +4 Da Enables Baseline-Resolved MS Detection of Repirinast-d4 Relative to Unlabeled Repirinast
Repirinast-d4 exhibits a mass increase of approximately +4 Da relative to unlabeled Repirinast, derived from the substitution of four hydrogen atoms with deuterium on the 3-methylbutyl ester side chain . The unlabeled compound has an exact mass of 355.384 g/mol, while Repirinast-d4 has an exact mass of 359.167 g/mol, producing a mass shift of +3.78 Da that enables distinct MS detection with minimal isotopic overlap . For small molecule LC-MS/MS quantification, a minimum mass difference of three mass units is generally required to avoid spectral interference from the natural isotopic envelope of the analyte .
| Evidence Dimension | Molecular mass difference (internal standard vs. analyte) |
|---|---|
| Target Compound Data | 359.167 g/mol (exact mass); 359.41 g/mol (average molecular weight) |
| Comparator Or Baseline | Unlabeled Repirinast: 355.384 g/mol (exact mass); 355.38 g/mol (average molecular weight) |
| Quantified Difference | +3.78 Da (exact mass shift); approximately +4 Da nominal mass shift (d4 labeling) |
| Conditions | Calculated from molecular formulas C20H17D4NO5 (Repirinast-d4) vs. C20H21NO5 (Repirinast); mass spectrometry detection context |
Why This Matters
This mass difference meets the ≥3 Da threshold required for unambiguous MS discrimination, ensuring Repirinast-d4 functions as a viable internal standard without spectral overlap from the natural isotopic envelope of unlabeled Repirinast.
